molecular formula C19H16FNO3 B1387262 Methyl 1-(4-fluorobenzyl)-3-formyl-6-methyl-1H-indole-2-carboxylate CAS No. 1171620-19-1

Methyl 1-(4-fluorobenzyl)-3-formyl-6-methyl-1H-indole-2-carboxylate

Cat. No. B1387262
M. Wt: 325.3 g/mol
InChI Key: WUOSSVQPZVYYSG-UHFFFAOYSA-N
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Description

“Methyl 1-(4-fluorobenzyl)-3-formyl-6-methyl-1H-indole-2-carboxylate” is a complex organic compound. However, there is limited information available about this specific compound. It is structurally similar to known synthetic cannabinoids1.



Synthesis Analysis

The synthesis of such compounds is a complex process and typically involves multiple steps. Unfortunately, there is no specific information available on the synthesis of “Methyl 1-(4-fluorobenzyl)-3-formyl-6-methyl-1H-indole-2-carboxylate”. However, related compounds have been synthesized in the context of research into new psychoactive substances2.



Molecular Structure Analysis

The molecular structure of a compound can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. Unfortunately, there is no specific information available on the molecular structure of “Methyl 1-(4-fluorobenzyl)-3-formyl-6-methyl-1H-indole-2-carboxylate”.



Chemical Reactions Analysis

The chemical reactions involving “Methyl 1-(4-fluorobenzyl)-3-formyl-6-methyl-1H-indole-2-carboxylate” are not well-documented. However, related compounds have been studied. For example, the synthetic cannabinoid 1-naphthyl 1-(4-fluorobenzyl)-1H-indole-3-carboxylate (FDU-PB-22) undergoes glucuronidation, a metabolic reaction involving the addition of a glucuronic acid group3.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various analytical techniques. However, there is no specific information available on the physical and chemical properties of “Methyl 1-(4-fluorobenzyl)-3-formyl-6-methyl-1H-indole-2-carboxylate”.


Safety And Hazards

The safety and hazards associated with “Methyl 1-(4-fluorobenzyl)-3-formyl-6-methyl-1H-indole-2-carboxylate” are not well-documented. However, it is important to handle all chemicals with care and use appropriate safety measures.


Future Directions

The future directions for research into “Methyl 1-(4-fluorobenzyl)-3-formyl-6-methyl-1H-indole-2-carboxylate” and related compounds could include further studies into their synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, more research is needed to understand the safety and hazards associated with these compounds2.


properties

IUPAC Name

methyl 1-[(4-fluorophenyl)methyl]-3-formyl-6-methylindole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FNO3/c1-12-3-8-15-16(11-22)18(19(23)24-2)21(17(15)9-12)10-13-4-6-14(20)7-5-13/h3-9,11H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUOSSVQPZVYYSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=C(N2CC3=CC=C(C=C3)F)C(=O)OC)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-(4-fluorobenzyl)-3-formyl-6-methyl-1H-indole-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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